(R)-N-(4-(piperidin-3-yl)phenyl)acetamide
Description
(R)-N-(4-(piperidin-3-yl)phenyl)acetamide is a chiral acetamide derivative featuring a piperidine ring substituted at the 3-position on a phenyl group. The stereochemistry at the piperidine moiety (R-configuration) distinguishes it from its enantiomer, (S)-N-(3-(piperidin-3-yl)phenyl)acetamide (CAS 1335337-07-9) .
The piperidine group introduces basicity and conformational flexibility, which may enhance interactions with biological targets such as enzymes or receptors.
Properties
Molecular Formula |
C13H18N2O |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
N-[4-[(3R)-piperidin-3-yl]phenyl]acetamide |
InChI |
InChI=1S/C13H18N2O/c1-10(16)15-13-6-4-11(5-7-13)12-3-2-8-14-9-12/h4-7,12,14H,2-3,8-9H2,1H3,(H,15,16)/t12-/m0/s1 |
InChI Key |
CTDOTIDYAMDDBR-LBPRGKRZSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)[C@H]2CCCNC2 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide
Literature-Reported Synthetic Routes
Reductive Amination of Piperidinones with Anilines Followed by Acylation
One effective strategy involves starting from a piperidinone derivative, followed by reductive amination with aniline derivatives, and subsequent acylation to introduce the acetamide group.
Step 1: Reductive Amination
- Starting material: tert-butyl 4-oxo-1-piperidine carboxylate.
- Reaction with aniline derivatives in the presence of sodium triacetoxyborohydride and acetic acid in 1,2-dichloroethane at room temperature for 24 hours.
- This yields tert-butyl 4-(phenylamino) piperidine-1-carboxylates with yields of 75–85%.
Step 2: Acylation
- Sodium salts of the amine intermediates are reacted with acyl chlorides (e.g., phenoxyacetyl chloride) in dichloromethane at 0 °C.
- This step furnishes acylated products in 85–90% yield.
Step 3: Deprotection
- Removal of protecting groups (e.g., tert-butyl) using trifluoroacetic acid at room temperature to yield the free amine.
This methodology is documented in the synthesis of 1,4-disubstituted piperidine derivatives and is adaptable to the synthesis of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide by selecting appropriate aniline and acyl chloride reagents.
Resolution of Racemic Mixtures via Crystallization with Chiral Acids
To obtain the (R)-enantiomer with high optical purity, racemic mixtures of piperidine derivatives can be resolved by forming diastereomeric salts with chiral acids such as (+)-O,O-dibenzoyl-D-tartaric acid.
- The racemic mixture of 2-phenyl-2-piperidine-2-yl-acetic acid amide is reacted with the chiral acid in isopropanol.
- Crystallization at 25–40 °C yields the diastereomeric salt enriched in the desired enantiomer.
- Alkali treatment liberates the optically pure (R)-enantiomer.
- This method achieves enantiomeric excess greater than 98% and is cost-effective for large-scale preparation.
Conversion via Acid Chloride and Esterification
For related compounds, acid chlorides derived from the piperidine carboxylic acid intermediates are prepared using thionyl chloride.
Advanced Techniques: Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate reactions involving piperidine derivatives, significantly reducing reaction times from hours to minutes or seconds while maintaining high yields.
- For example, microwave-assisted synthesis of piperidine-containing triazole derivatives achieved reaction completion within 31–68 seconds with excellent yields (~96%).
- This technique could be adapted for the synthesis of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide to improve efficiency and reduce energy consumption.
Comparative Summary of Preparation Methods
| Preparation Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Reductive Amination + Acylation + Deprotection | Uses piperidinone and aniline derivatives; standard organic synthesis | High yields (75–90%); versatile; well-established | Longer reaction times; requires purification steps |
| Resolution via Chiral Acid Crystallization | Formation of diastereomeric salts with chiral acids | High enantiomeric purity (>98% ee); cost-effective | Requires racemic starting material; crystallization step |
| Acid Chloride Formation + Esterification | Conversion of acid to acid chloride, then esterification | Precise functional group control; scalable | Use of hazardous reagents (thionyl chloride); multiple steps |
| Microwave-Assisted Synthesis | Rapid reaction times; energy-efficient | Drastically reduced reaction times; high yields | Requires specialized equipment; optimization needed |
Research Findings and Optimization Notes
- The use of sodium triacetoxyborohydride in reductive amination is preferred due to its mild reducing properties and compatibility with various functional groups.
- Chiral resolution using (+)-O,O-dibenzoyl-D-tartaric acid is effective for isolating the (R)-enantiomer with high optical purity, critical for pharmaceutical applications.
- Microwave-assisted synthesis presents a promising avenue for scaling up synthesis while minimizing time and solvent usage, though it requires further adaptation for this specific compound.
- Protective group strategies (e.g., tert-butyl carbamates) facilitate selective functionalization and improve overall yields by preventing side reactions.
Chemical Reactions Analysis
Types of Reactions
®-N-(4-(piperidin-3-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine or other reduced forms.
Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted phenyl derivatives.
Scientific Research Applications
Anticonvulsant Activity
One of the primary applications of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide derivatives is in the field of anticonvulsant drugs. Research has shown that derivatives of this compound exhibit significant anticonvulsant activity in various animal models. For instance, studies have synthesized several N-phenylacetamide derivatives and evaluated their effects on seizures using the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) tests. Notably, certain derivatives demonstrated promising results, indicating their potential as new antiepileptic drugs (AEDs) .
Table 1: Summary of Anticonvulsant Activity in Animal Models
| Compound | ED50 MES (mg/kg) | TD50 NT (mg/kg) | Protective Index (TD50/ED50) |
|---|---|---|---|
| Compound 20 | 52.30 | >500 | >9.56 |
| Phenytoin | 28.10 | >100 | >3.6 |
This table illustrates the efficacy and safety profile of selected compounds compared to phenytoin, a well-established AED .
Cancer Therapeutics
(R)-N-(4-(piperidin-3-yl)phenyl)acetamide has also been investigated for its potential role in cancer therapy. A study identified a first-in-class inhibitor targeting PRMT5, a protein implicated in certain cancers. The compound exhibited significant potency against cancer cells with specific genetic deletions, showcasing its potential as a therapeutic agent in oncology .
Table 2: Inhibition Potency of PRMT5 Inhibitors
| Compound | IC50 (μM) | Solubility (μM) |
|---|---|---|
| Compound 1 | 12 | 1.2 |
| Other derivatives | Varies | Varies |
This table summarizes the potency and solubility of various inhibitors derived from similar structures, highlighting the importance of structural modifications for enhancing efficacy .
Mechanistic Studies
Understanding the mechanism of action is crucial for optimizing the therapeutic potential of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide. Research indicates that these compounds may interact with voltage-sensitive sodium channels, which play a critical role in neuronal excitability and seizure propagation .
Case Study: Anticonvulsant Efficacy
In a study evaluating new N-phenylacetamide derivatives, compound 20 was highlighted for its anticonvulsant efficacy with an ED50 value significantly lower than that of phenytoin at comparable doses. The protective index also suggested a favorable therapeutic window for this compound compared to traditional AEDs .
Case Study: Cancer Cell Line Sensitivity
Another investigation focused on the sensitivity of MTAP-deleted cancer cells to PRMT5 inhibitors derived from (R)-N-(4-(piperidin-3-yl)phenyl)acetamide structures. The findings revealed that these compounds could selectively induce apoptosis in cancer cells lacking MTAP, suggesting a targeted therapeutic approach with reduced off-target effects .
Mechanism of Action
The mechanism of action of ®-N-(4-(piperidin-3-yl)phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it may act as an inhibitor or modulator of certain enzymes, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural and physicochemical differences between (R)-N-(4-(piperidin-3-yl)phenyl)acetamide and its analogs:
*Molecular weight inferred from S-enantiomer data .
Key Observations:
- Stereochemistry : The R- vs S-enantiomers (e.g., ) may exhibit divergent binding affinities to targets due to spatial orientation, a critical factor in drug design.
- Functional Groups : Paracetamol’s 4-hydroxyl group confers antipyretic activity, while piperidine/pyridine substituents may enhance central nervous system (CNS) penetration due to increased lipophilicity .
Pharmacological Activity Trends
- Analgesic Potential: N-phenylacetamide derivatives with sulfonamide substituents (e.g., compounds 35–37 in ) showed superior analgesic activity to paracetamol, suggesting that bulkier substituents (e.g., piperazinylsulfonyl) enhance efficacy. The piperidine group in the target compound may similarly modulate pain pathways.
- Anti-inflammatory Activity: Chlorinated derivatives like N-(3-chloro-4-hydroxyphenyl)acetamide (compound 4 in ) demonstrated anti-hypernociceptive effects, highlighting the role of electron-withdrawing groups in inflammatory pain models.
Physicochemical Properties
- Density and Solubility : The piperidine-containing analogs (density ~1.09–1.16 g/cm³) are denser than paracetamol, likely due to the rigid piperidine ring. Higher density may correlate with crystalline packing and stability .
- pKa Values : Predicted pKa values (~15.02–15.06) for piperidine/azetidine derivatives suggest weak basicity, influencing ionization and membrane permeability .
Biological Activity
(R)-N-(4-(piperidin-3-yl)phenyl)acetamide, a compound with potential therapeutic applications, has garnered attention in recent research for its diverse biological activities. This article delves into its pharmacological properties, focusing on anti-inflammatory, antimicrobial, and anticonvulsant activities, supported by data tables and relevant case studies.
Chemical Structure and Properties
(R)-N-(4-(piperidin-3-yl)phenyl)acetamide is characterized by the presence of a piperidine ring attached to a phenyl group, which is further substituted by an acetamide moiety. This structural configuration is crucial for its biological activity.
Anti-inflammatory Activity
Recent studies have demonstrated the compound's significant anti-inflammatory properties. For instance, in vitro assays showed that derivatives of similar structures effectively inhibited the release of pro-inflammatory cytokines IL-6 and IL-8 in LPS-induced human bronchial epithelial (HBE) cells. The lead compound exhibited an inhibition rate of 63% for IL-6 and 49% for IL-8 at a concentration of 5 μM .
Table 1: Inhibition Rates of Cytokines by Derivatives
| Compound | IL-6 Inhibition (%) | IL-8 Inhibition (%) |
|---|---|---|
| Lead Compound | 63 | 49 |
| Compound 6c | 62–77 | 65–87 |
| Compound 6f | Better than indomethacin | - |
The mechanism underlying this activity involves the suppression of the MAPK signaling pathway, particularly through the inhibition of p38 and ERK phosphorylation .
Antimicrobial Activity
The antimicrobial efficacy of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide was evaluated against various pathogens. Similar compounds have shown significant activity against Staphylococcus aureus and Staphylococcus epidermidis, with minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
Table 2: Antimicrobial Activity Summary
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Derivative 7b | 0.22 | Staphylococcus aureus |
| Derivative 5a | 0.25 | Staphylococcus epidermidis |
These findings suggest that the compound's structural features contribute to its ability to disrupt bacterial cell functions, although specific mechanisms remain to be elucidated.
Anticonvulsant Activity
In addition to its anti-inflammatory and antimicrobial properties, (R)-N-(4-(piperidin-3-yl)phenyl)acetamide has been investigated for anticonvulsant activity. Research on related compounds indicated that modifications in lipophilicity significantly influenced their efficacy in animal models .
Table 3: Anticonvulsant Activity Overview
| Compound | Time Point (h) | Efficacy |
|---|---|---|
| More Lipophilic Compounds | 4 | Active |
| Less Lipophilic Compounds | 0.5 | Weaker |
The introduction of specific functional groups, such as fluorine or trifluoromethyl, was found to enhance metabolic stability and anticonvulsant activity due to improved distribution across biological membranes .
Case Studies and Research Findings
- Anti-inflammatory Mechanism : A study highlighted that cyclic aliphatic amines showed superior anti-inflammatory activity compared to open-chain counterparts, emphasizing the importance of structural modifications in enhancing therapeutic effects .
- Antimicrobial Efficacy : Another research effort demonstrated that certain derivatives not only inhibited pathogen growth but also effectively prevented biofilm formation, a critical factor in chronic infections .
- Anticonvulsant Profile : A comparative analysis revealed that while some derivatives exhibited promising anticonvulsant properties, they were less effective than traditional treatments like phenytoin, underscoring the need for further optimization .
Q & A
Basic Research Questions
Q. What are the key structural features of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide, and how do they influence its biological activity?
- Methodological Answer : The compound contains three critical structural motifs:
- A piperidin-3-yl group , which contributes to binding interactions with chiral enzymatic pockets due to its stereochemical configuration.
- A phenyl ring substituted at the 4-position, enabling π-π stacking with aromatic residues in target proteins.
- An acetamide group , which enhances solubility and hydrogen-bonding potential.
Structural confirmation relies on NMR spectroscopy (e.g., H and C for piperidine ring conformation), mass spectrometry (to verify molecular weight), and IR spectroscopy (to identify amide C=O stretches at ~1650 cm) .
Q. What synthetic challenges are associated with achieving enantiomeric purity in (R)-N-(4-(piperidin-3-yl)phenyl)acetamide?
- Methodological Answer : Key challenges include:
- Stereochemical control during piperidine ring formation, often requiring chiral catalysts (e.g., asymmetric hydrogenation).
- Protection/deprotection strategies for the amine group in piperidine to prevent racemization.
- Coupling reactions (e.g., amide bond formation via EDC/HOBt) to link the acetamide group while preserving stereochemistry.
Reaction progress is monitored by thin-layer chromatography (TLC) and chiral HPLC to ensure >98% enantiomeric excess .
Advanced Research Questions
Q. How can researchers optimize the synthetic yield of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide while maintaining stereochemical fidelity?
- Methodological Answer : Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) improve reaction homogeneity for coupling steps.
- Catalyst screening : Palladium-based catalysts for Suzuki-Miyaura coupling of the phenyl-piperidine intermediate.
- Temperature control : Low temperatures (-20°C to 0°C) during amine protection to minimize side reactions.
Post-synthesis, recrystallization in ethanol/water mixtures enhances purity, and X-ray crystallography validates stereochemistry .
Q. How can contradictory reports on the biological activity of structurally related acetamide derivatives be resolved?
- Methodological Answer : Contradictions often arise from:
- Variations in assay conditions (e.g., pH, ion concentration).
- Structural modifications (e.g., substituents on the phenyl ring altering target affinity).
To resolve discrepancies: - Perform comparative structure-activity relationship (SAR) studies using analogs with systematic substitutions.
- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics across studies.
For example, replacing the piperidine group with piperazine (as in N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide) reduces analgesic activity, highlighting the importance of ring conformation .
Q. What analytical techniques are most reliable for confirming the enantiomeric purity of the (R)-enantiomer?
- Methodological Answer :
- Chiral HPLC : Using columns like Chiralpak IA-3 with hexane/isopropanol mobile phases (retention time differences ≥2 min confirm separation).
- Circular dichroism (CD) spectroscopy : Detects Cotton effects at 220–250 nm, specific to the (R)-configuration.
- X-ray crystallography : Resolves absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation) .
Q. How should researchers design experiments to assess the pharmacokinetic profile of (R)-N-(4-(piperidin-3-yl)phenyl)acetamide?
- Methodological Answer :
- In vitro assays :
- Microsomal stability tests (human liver microsomes) to estimate metabolic half-life.
- Caco-2 cell monolayers for intestinal permeability assessment.
- In vivo studies :
- Plasma protein binding via equilibrium dialysis.
- Pharmacokinetic modeling using compartmental analysis after intravenous/oral dosing in rodents.
- LC-MS/MS quantification of plasma and tissue samples to measure bioavailability and clearance rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
